GPR40 Agonist Template: 100-Fold Potency Gains Achieved from the 3-(4-Aminophenyl)propanoic Acid Scaffold
In the foundational GPR40 agonist series reported by Garrido et al. (2006), the 3-(4-{[N-alkyl]amino}phenyl)propanoic acid template — for which 3-(4-aminophenyl)-2-phenylpropanoic acid is a direct synthetic entry point via N-alkylation — yielded compounds with a 100-fold increase in potency relative to the original screening hit. Optimized analogs achieved pEC50 values in the low nanomolar range at human GPR40 expressed in HEK293 cells [1]. By contrast, the simpler 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1), lacking the α-phenyl group, has not been reported as a GPR40 agonist itself; its primary reported bioactivity is anti-inflammatory cytokine suppression in LPS-induced lung cells .
| Evidence Dimension | GPR40 agonist potency (pEC50) |
|---|---|
| Target Compound Data | Derivatives of the 3-(4-aminophenyl)propanoic acid template achieve pEC50 in the low nanomolar range after N-alkyl substitution (exact values not reported for the unsubstituted parent) |
| Comparator Or Baseline | Original screening hit (baseline); 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1) shows no reported GPR40 activity |
| Quantified Difference | 100-fold potency increase from initial hit to optimized derivatives; comparator lacks GPR40 activity entirely |
| Conditions | FLIPR high-throughput assay in HEK293 cells expressing human GPR40; Gal4/Elk1 luciferase reporter in CHO-GPR40 cells |
Why This Matters
For procurement in GPR40-targeted drug discovery, the α-phenyl substituent present in 3-(4-aminophenyl)-2-phenylpropanoic acid provides the hydrophobic anchor necessary for receptor binding that simpler 3-(4-aminophenyl)propanoic acid lacks.
- [1] Garrido DM, et al. Synthesis and activity of small molecule GPR40 agonists. Bioorg Med Chem Lett. 2006;16(7):1840-1845. doi:10.1016/j.bmcl.2006.01.007 View Source
